Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a thiomorpholine ring substituted with a methoxyphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a thiol under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiomorpholine ring.
Coupling with Benzoate Ester: The final step involves coupling the substituted thiomorpholine with a benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methoxyphenyl halides, EDCI, triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate
- Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate
Uniqueness
Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a thiomorpholine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-({[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.53 g/mol
This compound exhibits its biological activity primarily through interactions with specific molecular targets in the body. The thiomorpholine moiety is known for its ability to modulate various biological pathways, particularly those involved in inflammation and cellular signaling.
Biological Activities
- Antioxidant Activity : Research indicates that compounds with similar structures can exhibit significant antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .
- Anti-inflammatory Effects : this compound has shown potential in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptosis and cell cycle arrest .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Study | Method | Findings |
---|---|---|
Study 1 | Cell Viability Assay | Showed a dose-dependent reduction in cell viability in cancer cell lines (e.g., HeLa cells). |
Study 2 | Inflammatory Cytokine Assay | Reduced levels of TNF-alpha and IL-6 in macrophage cultures. |
Study 3 | Antioxidant Activity | Demonstrated significant scavenging activity against DPPH radicals. |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological profile:
- Animal Models : In a murine model of inflammation, treatment with this compound resulted in a marked decrease in paw edema, supporting its anti-inflammatory potential.
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 4-[[3-(4-methoxyphenyl)thiomorpholine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H22N2O4S/c1-25-17-9-5-14(6-10-17)18-13-27-12-11-22(18)20(24)21-16-7-3-15(4-8-16)19(23)26-2/h3-10,18H,11-13H2,1-2H3,(H,21,24) |
InChI Key |
BKKGADICIDEFBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSCCN2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.